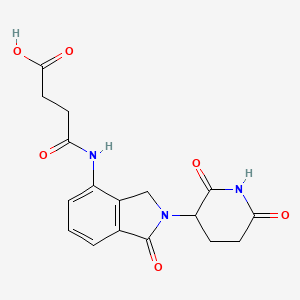
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic effects, particularly in the treatment of various diseases related to abnormal levels or activity of tumor necrosis factor-alpha (TNF-α) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid involves multiple steps. One common method includes the cyclization of a precursor compound, such as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, using specific cyclizing agents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This involves scaling up the laboratory synthesis methods and incorporating advanced techniques such as continuous flow reactors and automated synthesis systems . The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
科学研究应用
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various complex organic compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by modulating the activity of TNF-α, a cytokine involved in inflammation and immune responses . By inhibiting TNF-α, the compound can reduce inflammation and potentially inhibit the growth of certain cancer cells .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another analog with similar properties but different pharmacokinetics.
Uniqueness
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with TNF-α more effectively than some of its analogs. This unique interaction makes it a promising candidate for the development of new therapeutic agents .
生物活性
The compound 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H18ClF2N3O4, with a molecular weight of approximately 461.85 g/mol. The structure features a dioxopiperidine moiety linked to an isoindolin framework, which contributes to its biological properties.
Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of arginases, which are implicated in various disease states including cardiovascular conditions .
- Cell Signaling Modulation : It may influence cellular signaling pathways by interacting with receptors or altering the expression of genes involved in inflammation and apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
The biological activities of the compound can be categorized into several areas:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example, a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
Neuroprotective Effects
There is emerging evidence indicating that the compound may have neuroprotective properties. It has been suggested that it could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .
Cardiovascular Benefits
In models of myocardial ischemia/reperfusion injury, compounds related to this structure have shown promising results in reducing infarct size and improving cardiac function . This highlights its potential therapeutic role in cardiovascular diseases.
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Study on Arginase Inhibition : A study focused on a series of arginase inhibitors, noting that one compound significantly reduced infarct size in rat models of myocardial ischemia/reperfusion injury, demonstrating the potential for therapeutic applications in heart disease .
- Neuroprotection in Animal Models : Research involving animal models has shown that derivatives can protect against neurodegeneration by modulating inflammatory responses and enhancing neuronal survival under stress conditions .
Data Tables
属性
分子式 |
C17H17N3O6 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC 名称 |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17N3O6/c21-13(6-7-15(23)24)18-11-3-1-2-9-10(11)8-20(17(9)26)12-4-5-14(22)19-16(12)25/h1-3,12H,4-8H2,(H,18,21)(H,23,24)(H,19,22,25) |
InChI 键 |
XJZDMFVXRJAJDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















